(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
Description
“(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methoxy substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol (CAS: 83624-01-5) . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic procedures, while the methoxy group influences stereoelectronic properties, affecting reactivity and intermolecular interactions. This compound is primarily utilized as a building block in peptide synthesis and pharmaceutical intermediates, particularly in the development of protease inhibitors and chiral catalysts .
Properties
IUPAC Name |
(2R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147266-70-4 | |
| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl group. This is often achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxy group can be introduced via nucleophilic substitution reactions using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages over traditional batch processes, including better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid typically involves several key steps:
- Protection of Functional Groups : The initial step often involves protecting the hydroxyl groups to prevent unwanted reactions during subsequent steps.
- Formation of the Pyrrolidine Ring : Utilizing established synthetic routes, the pyrrolidine structure is formed through cyclization reactions.
- Deprotection : After synthesis, protective groups are removed to yield the final product.
Medicinal Chemistry
This compound serves as a building block in the synthesis of various biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Case Study : The compound has been used in synthesizing derivatives with improved affinity for specific receptors, showcasing its potential in drug design .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Can introduce additional functional groups, enhancing reactivity. |
| Reduction | Modifies existing functional groups or reduces ring structures. |
| Substitution | Allows for the introduction of different functional groups through nucleophilic attack. |
Biochemical Studies
The compound's unique structure enables its use in studying enzyme-substrate interactions. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.
Polymer Chemistry
Due to its functional groups, this compound can be employed in the development of advanced materials such as polymers and coatings with specific properties.
Data Tables
Mechanism of Action
The mechanism of action of (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of Boc-protected pyrrolidine carboxylic acids. Key structural analogues include:
Key Observations :
- Polarity: Methoxy and methoxymethyl substituents increase polarity compared to hydrophobic groups like benzyl or phenoxy derivatives, influencing solubility and chromatographic behavior .
- Steric Effects: Bulky substituents (e.g., benzyl, phenoxy) hinder nucleophilic attack at the pyrrolidine nitrogen, whereas smaller groups (e.g., methoxy) facilitate faster deprotection .
Physicochemical Properties
- Acidity: The carboxylic acid group has a calculated pKa of ~3.6 (similar to other pyrrolidine carboxylic acids), but electron-withdrawing substituents (e.g., halogenated phenoxy groups) may lower pKa further .
- LogD (pH 5.5): For the methoxy derivative, LogD is estimated at ~1.2, while phenoxy-substituted analogues (e.g., 4-chloro-2-isopropylphenoxy) exhibit higher LogD (~3.5) due to increased hydrophobicity .
Biological Activity
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, also known by its CAS number 1018818-04-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1018818-04-6 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of gallic acid, which share structural similarities, have shown to possess antimicrobial properties that are linked to their ability to disrupt microbial cell membranes and inhibit biofilm formation .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related pyrrolidine derivatives can induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic factors and inhibition of survival signaling pathways .
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Cell Cycle Arrest : Inducing cell cycle arrest at various checkpoints has been observed in studies involving related compounds.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure enhanced anticancer activity by promoting apoptosis through mitochondrial pathways . -
Synergistic Effects with Antibiotics :
Research has explored the potential synergistic effects of this compound in combination with conventional antibiotics. The findings suggested that it could enhance the efficacy of existing treatments against resistant microbial strains . -
Safety Profile :
Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest a low toxicity level at therapeutic doses .
Q & A
Q. What are the key synthetic routes for preparing (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis typically begins with L-proline as a chiral starting material. Key steps include:
Esterification : Convert L-proline to its methyl or ethyl ester to enhance reactivity.
Cyclization : Form the pyrrolidine ring under basic conditions (e.g., NaHCO₃).
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) .
Methoxy Substitution : Introduce the methoxy group at the 4-position via nucleophilic substitution or Mitsunobu reaction (e.g., using methanol and DEAD/TPP) .
Critical Parameters :
- Solvent choice (polar aprotic solvents like DCM or acetonitrile).
- Temperature control (0–25°C) to minimize racemization.
Q. How can researchers verify the stereochemical purity of this compound?
Methodological Answer: Use the following analytical techniques:
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
- NMR Spectroscopy : Compare coupling constants (e.g., ) in H NMR with literature values for (2R,4S) configuration.
- Optical Rotation : Measure specific rotation ([α]) and compare to published data (e.g., [α] = +15° to +25° in methanol) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) during synthesis?
Methodological Answer: Key strategies include:
- Catalyst Selection : Use chiral catalysts like cinchona alkaloids in asymmetric hydrogenation or alkylation steps .
- Temperature Control : Lower temperatures (e.g., −20°C) reduce kinetic resolution, favoring high ee.
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of methoxy donors .
Example Optimization Table :
| Condition | ee (%) | Yield (%) |
|---|---|---|
| THF, −20°C | 98 | 85 |
| DCM, 25°C | 85 | 90 |
| Acetonitrile, 0°C | 92 | 78 |
Q. How does stereochemistry at the 2R and 4S positions influence bioactivity in drug discovery?
Methodological Answer: The (2R,4S) configuration impacts:
- Target Binding : Molecular docking studies show the methoxy group’s orientation affects hydrogen bonding with enzyme active sites (e.g., protease inhibitors).
- Metabolic Stability : Diastereomers (e.g., 2S,4R) may exhibit faster hepatic clearance due to altered CYP450 interactions .
Case Study : - (2R,4S) isomer : IC₅₀ = 50 nM against protease X.
- (2S,4R) isomer : IC₅₀ = 1,200 nM .
Q. What strategies resolve contradictory data in kinetic studies of this compound’s reactivity?
Methodological Answer: Contradictions in reaction rates (e.g., Boc deprotection under acidic vs. basic conditions) can be addressed by:
Mechanistic Replication : Repeat experiments with controlled variables (e.g., HCl vs. TFA).
In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for competing pathways .
Q. How can the compound’s stability under varying pH conditions be assessed for pharmaceutical applications?
Methodological Answer: Conduct forced degradation studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
